N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that features a benzo[b]thiophene moiety and a furan ring
Mechanism of Action
Target of Action
Benzothiophene derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzothiophene derivatives have been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the reported biological activities of benzothiophene derivatives, it can be inferred that the compound may influence pathways related to microbial growth, oxidative stress, and inflammation .
Result of Action
Benzothiophene derivatives have been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities , suggesting that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene derivatives with furan-2-ylmethylamine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the formation of the oxalamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antioxidant properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique structural features make it useful in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea
- 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one
Uniqueness
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide stands out due to its unique combination of a benzo[b]thiophene moiety and a furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-14(13-10-24-15-6-2-1-5-12(13)15)9-19-17(22)16(21)18-8-11-4-3-7-23-11/h1-7,10,14,20H,8-9H2,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYOVQEVPHFPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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